Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
Overview
Description
Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is a chemical compound known for its applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents .
Scientific Research Applications
Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate typically involves the reaction of 5-fluoro-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with pentyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted carbamates, which can further be utilized in various synthetic pathways .
Mechanism of Action
The mechanism of action of Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Capecitabine: An oral prodrug that is metabolized to 5-fluorouracil, used in cancer treatment.
5-Fluorouracil: A widely used chemotherapeutic agent.
Tegafur: Another prodrug of 5-fluorouracil used in combination therapies.
Uniqueness
Pentyl (5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other similar compounds. This makes it a valuable intermediate in the synthesis of more effective and targeted anticancer agents .
Properties
IUPAC Name |
pentyl N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O3/c1-2-3-4-5-17-10(16)14-8-7(11)6-12-9(15)13-8/h6H,2-5H2,1H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTQRHGOZGICFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=C(C=NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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